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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of triphenylcarbinol
against common starting materials and byproducts to confirm its identity. Detailed experimental
protocols and visual workflows are included to support researchers in their analytical
endeavors.

Triphenylcarbinol, a tertiary alcohol, is a common product in organic synthesis, often prepared
via a Grignard reaction. Confirmation of its successful synthesis and purity is crucial. This guide
focuses on the use of Infrared (IR), Proton Nuclear Magnetic Resonance (*H NMR), and
Carbon-13 Nuclear Magnetic Resonance (*3C NMR) spectroscopy to unequivocally identify
triphenylcarbinol and distinguish it from potential contaminants such as the starting material
benzophenone, unreacted Grignard reagent precursor bromobenzene, and the byproduct
biphenyl.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features of triphenylcarbinol and its
common alternatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key Absorptions (cm™?)

Functional Group
Assignment

Triphenylcarbinol

~3400-3600 (broad), ~3050-
3100, ~1450-1600

O-H stretch (alcohol), Aromatic
C-H stretch, Aromatic C=C
stretch[1]

~1660-1680 (strong), ~3050-

C=0 stretch (ketone), Aromatic

Benzophenone C-H stretch, Aromatic C=C

3100, ~1450-1600

stretch

~3050-3100, ~1450-1600, Aromatic C-H stretch, Aromatic
Bromobenzene

~1000-1100 C=C stretch, C-Br stretch[2]

) Aromatic C-H stretch, Aromatic

Biphenyl ~3050-3100, ~1450-1600

C=C stretch

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCIs)

Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3, ppm)
. . ) Aromatic
Triphenylcarbinol  ~7.2-7.3 Multiplet 15H
protons[3][4]
. . Hydroxyl
~2.8 (variable) Singlet 1H
proton[3]
Benzophenone ~7.4-7.8 Multiplet 10H Aromatic protons
Bromobenzene ~7.2-7.6 Multiplet 5H Aromatic protons
_ _ Aromatic
Biphenyl ~7.3-7.6 Multiplet 10H

protons[5][6]

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCIs)
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Compound Chemical Shift (6, ppm) Assignment

Triphenylcarbinol ~82 Quaternary carbon (C-OH)[3]

~127-128, ~147 Aromatic carbons[3]

Benzophenone ~197 Carbonyl carbon (C=0)[7][8]

~128-138 Aromatic carbons[7][8]

Bromobenzene 122 Carbon attached to Br[9][10]
[11]

~127-132 Aromatic carbons[9][10][11]

Biphenyl ~127-129, ~141 Aromatic carbons[5][6][12][13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the hydroxyl functional group in triphenylcarbinol and
the absence of the carbonyl group from benzophenone.

Methodology:
e Sample Preparation:

o Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous
potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent
pellet using a hydraulic press.

o Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of
the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the
sample and the crystal.

o Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or
KBr).[14]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://web.mit.edu/12.000/www/finalpresentation/experiments/ir.html
https://web.mit.edu/12.000/www/finalpresentation/experiments/ir.html
https://m.chemicalbook.com/SpectrumEN_119-61-9_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/2868
https://m.chemicalbook.com/SpectrumEN_119-61-9_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/2868
https://www.chemicalbook.com/spectrumen_108-86-1_13cnmr.htm
https://spectrabase.com/spectrum/GIfxK5wAVNv
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://www.chemicalbook.com/spectrumen_108-86-1_13cnmr.htm
https://spectrabase.com/spectrum/GIfxK5wAVNv
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://www.rsc.org/suppdata/c8/qo/c8qo01100a/c8qo01100a1.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00056k/c4gc00056k1.pdf
https://www.chemicalbook.com/SpectrumEN_92-52-4_13CNMR.htm
https://spectrabase.com/spectrum/Y2BdghCXkW
https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Data Acquisition:
o Place the prepared sample in the IR spectrometer.
o Record the spectrum over the range of 4000 cm~* to 400 cm~1.[3]

o Acquire a background spectrum of the empty sample holder or pure solvent to subtract
from the sample spectrum.

o Data Analysis:

o Identify the characteristic absorption bands for the hydroxyl group (broad peak around
3400-3600 cm~1) and aromatic C-H and C=C bonds.[1]

o For comparison, note the strong carbonyl absorption in benzophenone around 1660-1680

cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the
molecule to confirm the structure of triphenylcarbinol.

Methodology for *H and 3C NMR:
e Sample Preparation:

o Dissolve approximately 5-20 mg of the purified sample in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube.[15]

o Ensure the sample is fully dissolved. If necessary, filter the solution to remove any
particulate matter.[16]

» Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.[17]
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o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon atom.[17]

o Data Processing and Analysis:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).[17]
o Phase the spectrum and perform baseline correction.[17]

o Reference the spectrum. For samples in CDCls, the residual CHCIs peak at 7.26 ppm can
be used for tH NMR, and the CDCIs triplet centered at 77.16 ppm for 13C NMR.
Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.[17]

o For 'H NMR: Integrate the signals to determine the relative number of protons for each
peak. Analyze the chemical shifts and splitting patterns to assign the protons to the
structure.

o For 3C NMR: Analyze the chemical shifts to identify the different types of carbon atoms
(e.g., quaternary, aromatic).

Mandatory Visualizations
Logical Workflow for Spectroscopic Identification
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Spectroscopic Analysis Workflow
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Confirm Triphenylcarbinol Identity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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